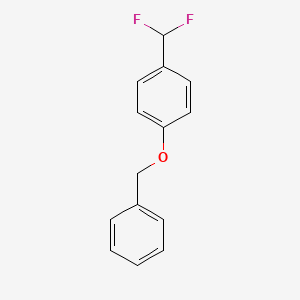

1-(Benzyloxy)-4-(difluoromethyl)benzene

Description

1-(Benzyloxy)-4-(difluoromethyl)benzene (CAS: 915799-67-6) is a substituted aromatic ether characterized by a benzyloxy group (–OCH₂C₆H₅) at the 1-position and a difluoromethyl (–CF₂H) group at the 4-position of the benzene ring. Its molecular formula is C₁₄H₁₂F₂O, with a molecular weight of 234.25 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electronic and steric effects imparted by the difluoromethyl group. The compound is commercially available at high purity (98%) and is typically stored at 2–8°C in solution form (e.g., 25 µL, 10 mM) .

Properties

IUPAC Name |

1-(difluoromethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDJCWRYXCAVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716750 | |

| Record name | 1-(Benzyloxy)-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915799-67-6 | |

| Record name | 1-(Benzyloxy)-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that benzene derivatives can interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the benzene derivative. For instance, single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been studied extensively.

Cellular Effects

The cellular effects of 1-(Benzyloxy)-4-(difluoromethyl)benzene are currently unknown. Benzene and its derivatives have been shown to have various effects on cells. For example, benzene has been associated with immunosuppression and chronic inflammation

Molecular Mechanism

Studies on similar benzene derivatives suggest that they may exert their effects through interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on benzene have shown that it can have long-term effects on cellular function.

Metabolic Pathways

Benzene is known to be metabolized in the liver and forms several metabolites that can be toxic to the human body.

Transport and Distribution

Studies on similar compounds suggest that they may interact with various transporters or binding proteins.

Biological Activity

1-(Benzyloxy)-4-(difluoromethyl)benzene, a compound with the molecular formula CHFO, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse sources, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with a benzyloxy group and a difluoromethyl group. Its chemical properties play a crucial role in its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 250.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds containing fluorinated moieties often exhibit enhanced antimicrobial activity. The difluoromethyl group in this compound may contribute to this property. A study highlighted the increased potency of fluorinated compounds against various bacterial strains, suggesting that this compound could be effective in antimicrobial applications .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer research. Initial studies suggest that it may inhibit the proliferation of certain cancer cell lines. For example, tests conducted on breast cancer cell lines indicated a significant reduction in cell viability, pointing to its potential as an anticancer agent .

Case Study: Breast Cancer Cell Lines

- Cell Line Used : MCF-7 (breast cancer)

- Concentration Tested : 10 µM to 100 µM

- Results :

- At 50 µM, cell viability decreased by approximately 40%.

- Induction of apoptosis was observed through flow cytometry analysis.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the difluoromethyl group may enhance its lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological profile of this compound. Preliminary assessments indicate moderate toxicity levels; however, further studies are required to establish safe exposure limits and potential side effects .

Scientific Research Applications

Chemical Synthesis

1-(Benzyloxy)-4-(difluoromethyl)benzene serves as a building block in the synthesis of more complex organic molecules. Its structure allows it to undergo various chemical reactions, enhancing its utility in synthetic organic chemistry. Key reactions include:

- Nucleophilic Substitution : The difluoromethyl group can be substituted with other functional groups, allowing for the creation of derivatives with tailored properties.

- Oxidation and Reduction : This compound can be oxidized to form benzoic acid derivatives or reduced to yield simpler benzene derivatives, making it versatile for various synthetic pathways.

Biological Research

The compound is under investigation for its biological activity , particularly its interactions with biomolecules. Studies focus on:

- Pharmacological Potential : Researchers are exploring the therapeutic properties of this compound, assessing its efficacy against various biological targets, including enzymes and receptors.

- Binding Affinity Studies : Modifications in the fluorine content can significantly alter the binding affinities and biological responses, making it a candidate for drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is being evaluated as a precursor in drug synthesis. Its unique electronic properties imparted by the difluoromethyl group may enhance the pharmacokinetic profiles of drug candidates. The compound's ability to modulate biological activity through structural modifications is crucial for developing new therapeutic agents .

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials. Its distinctive chemical properties enable its use in:

- Manufacturing Processes : It can be utilized in industrial settings where specific chemical reactivity is required, such as in the formulation of agrochemicals or advanced materials.

- Chemical Research : As a reagent or intermediate in various chemical reactions, it supports the development of new synthetic methodologies and compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-(Benzyloxy)-4-(difluoromethyl)benzene vary in substituents, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings from Comparative Studies

Electronic Effects :

- The difluoromethyl group (–CF₂H) in the target compound offers a balance of electron-withdrawing character and reduced steric bulk compared to the trifluoromethyl (–CF₃) analog. This difference impacts reactivity in cross-coupling and etherification reactions .

- In -(Benzyloxy)-4-(trifluoromethyl)benzene derivatives failed to undergo cross-etherification at 120°C, likely due to steric hindrance from –CF₃. In contrast, the –CF₂H group may allow smoother reactivity .

Synthetic Accessibility: The trifluoromethyl analog is synthesized via benzylation of 4-(trifluoromethyl)phenol using K₂CO₃ and benzyl bromide in DMF . Brominated derivatives (e.g., 1-Benzyloxy-4-bromobenzene) are effective in homologation reactions, achieving 58% yield via diazo compound insertion .

Applications: The target compound is marketed for research (e.g., Santa Cruz Biotechnology, $159/g) , while fluoromethyl and methoxy-trifluoromethyl analogs serve as NMR standards or intermediates . Aliphatic analogs like 4-(Difluoromethoxy)toluene are used in environmental chemistry for reaction tracing .

Preparation Methods

Nucleophilic Substitution and Difluoromethylation

One common approach starts with 4-hydroxybenzyl derivatives, which are converted to the benzyloxy intermediate by reaction with benzyl bromide or benzyl chloride under basic conditions. Subsequently, the difluoromethyl group is introduced at the para position using difluoromethylating agents.

Benzyloxy Intermediate Formation:

- React 4-hydroxybenzene with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).

- This yields 1-(benzyloxy)benzene derivatives.

-

- Introduction of the difluoromethyl group can be achieved using reagents like bromodifluoromethane (CF2HBr) under radical or metal-catalyzed conditions.

- Alternatively, electrophilic difluoromethylation reagents or difluorocarbene precursors may be used.

- Reaction conditions often involve transition metal catalysts (e.g., copper or palladium) or photoredox catalysts to facilitate selective difluoromethylation at the para position.

Fluoroalkenyl Intermediate Reduction Method

Based on recent research (ACS Omega, 2024), a method involving fluoroalkenyl intermediates has been reported:

- Synthesis of 4-benzyloxy-1-(2,2-difluorovinyl)benzene as an intermediate.

- Reduction of the difluorovinyl group using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) in dichloromethane at room temperature.

- The reaction is quenched with saturated ammonium chloride, followed by extraction and purification via silica-gel chromatography.

- This yields the monofluoroalkyl derivative, which can be further transformed to the difluoromethyl compound.

Spectroscopic Data for Intermediate:

| NMR Type | Chemical Shifts (ppm) | Notes |

|---|---|---|

| ^1H NMR | 5.09 (s, 2H), 5.23 (dd, J=26.39, 3.83 Hz, 1H), 6.97 (d, J=8.76 Hz, 2H), 7.28 (d, J=8.56 Hz, 2H), 7.33–7.47 (m, 5H) | Benzyloxy and aromatic protons |

| ^13C NMR | 70.04, 81.55 (dd), 115.15, 122.99 (dd), 127.48, 128.05, 128.64, 128.82 (dd), 136.86, 155.86 (dd), 157.76 (dd) | Carbon environments including difluorovinyl |

| ^19F NMR | −86.29 (d, J=36.6 Hz), −84.48 (d, J=36.49 Hz) | Fluorine atoms in difluorovinyl group |

This method offers a streamlined route to difluoromethylated benzyloxybenzenes with good selectivity and yield.

Alternative Fluorination Routes

Other methods reported for related compounds involve:

- Palladium-catalyzed cross-coupling reactions using difluoromethylated aryl halides.

- Radical difluoromethylation under photoredox catalysis.

- Use of difluoromethyl sulfonium salts or difluoromethyl zinc reagents.

However, specific detailed protocols for this compound are less common in literature outside of the above approaches.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzyloxy intermediate formation | 4-hydroxybenzene + benzyl bromide, K2CO3, DMF | Room temp to 60°C | 4-8 hours | ~85-90 | Standard Williamson ether synthesis |

| Difluoromethylation | CF2HBr or difluoromethylating agent, Cu or Pd catalyst | 25-80°C | 6-24 hours | 60-80 | Radical or metal-catalyzed reaction |

| Fluoroalkenyl intermediate reduction | Red-Al in CH2Cl2, quench with NH4Cl | Room temp | 1 hour | 75-85 | Followed by chromatography purification |

Summary of Key Research Findings

- The fluoroalkenyl intermediate reduction method provides a scalable and selective route to the target compound with well-characterized NMR data confirming structure.

- Transition metal catalysis and radical methods are effective for difluoromethylation but require careful optimization.

- The benzyloxy group is introduced via classical etherification, providing a stable handle for further functionalization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Benzyloxy)-4-(difluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For NAS, fluorinated intermediates (e.g., 1-bromo-4-(difluoromethyl)benzene) react with benzyl alcohol derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . For coupling reactions, GaCl₃-catalyzed propargylation with alkynes in the presence of potassium carbonate has achieved 64% yield under mild conditions (24h, room temperature) . Optimizing solvent polarity (e.g., DMF vs. toluene) and catalyst loading (e.g., 5–10 mol% GaCl₃) significantly impacts yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F-NMR : Critical for confirming the difluoromethyl (-CF₂H) group. The ¹⁹F-NMR spectrum typically shows a doublet for the -CF₂H moiety (δ ≈ -100 to -120 ppm), while ¹H-NMR resolves aromatic protons (δ 6.8–7.5 ppm) and benzyloxy CH₂ (δ 4.8–5.2 ppm) .

- FT-IR : Identifies C-F stretching (1050–1150 cm⁻¹) and ether C-O-C bonds (1200–1250 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 247.09) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Conduct a risk assessment for reagents (e.g., benzyl halides, fluorinated intermediates) using guidelines from Prudent Practices in the Laboratory (NAS, 2011). Use fume hoods and closed systems to minimize inhalation/contact .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact with intermediates like O-benzyl hydroxylamine, which may exhibit mutagenicity .

Advanced Research Questions

Q. How does the difluoromethyl group influence reaction mechanisms in cross-coupling or redox reactions?

- Methodological Answer : The -CF₂H group acts as a strong electron-withdrawing substituent, activating the benzene ring for electrophilic substitution while stabilizing intermediates in radical reactions. In photoredox/nickel dual catalysis, the -CF₂H moiety enhances single-electron transfer (SET) efficiency, enabling C–H functionalization without directing groups . Comparative studies with trifluoromethyl (-CF₃) analogs show lower steric hindrance for -CF₂H, improving regioselectivity in Suzuki-Miyaura couplings .

Q. What electrochemical properties make this compound a candidate for studying redox-active intermediates?

- Methodological Answer : Cyclic voltammetry (CV) reveals an anodic peak at ~+1.05 V (vs. Ag/AgCl) in pH 3–8 buffers, attributed to oxidation of the benzyloxy group. The pH-dependent shift (ΔEp ≈ -30 mV/pH unit) suggests proton-coupled electron transfer (PCET), relevant to designing redox probes for enzymatic studies . Controlled-potential electrolysis at +1.2 V generates benzaldehyde derivatives, useful for mechanistic studies in oxidative drug metabolism .

Q. How can catalytic systems be optimized for selective etherification or functionalization of this compound?

- Methodological Answer :

- Iron Catalysis : FeCl₃ in propylene carbonate enables eco-friendly homo-etherification with benzyl alcohols (43–53% yield). Substrate selectivity is enhanced by electron-deficient aryl groups (e.g., -CF₃ vs. -Br) .

- Photoredox Catalysis : Ru(bpy)₃²⁺/Ni dual catalysis under blue light (450 nm) facilitates C–H propargylation with alkynes. Adding 10 mol% tetrabutylammonium iodide (TBAI) improves yield by stabilizing nickel intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for cross-etherification reactions: How can these be resolved?

- Methodological Answer : Divergent yields (e.g., 43% for 4j vs. no reaction for 4l) arise from steric/electronic effects. Computational DFT studies (B3LYP/6-31G*) show that -CF₃ groups increase transition-state energy by 8–12 kcal/mol compared to -Br. Resolving this requires substituting FeCl₃ with bulkier Lewis acids (e.g., AlCl₃) or using microwaves to reduce activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.